1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[4-(4-(aminomethyl)phenoxy)phenyl]ethan-1-one hydrochloride . This nomenclature delineates the ethanone (acetyl) group bonded to a para-substituted phenyl ring, which is further connected via an ether linkage to a second para-substituted phenyl ring bearing an aminomethyl group. The hydrochloride suffix indicates the presence of a protonated amine stabilized by a chloride ion.
The Chemical Abstracts Service (CAS) registry number 1955562-09-0 uniquely identifies this compound in chemical databases. CAS registry numbers are critical for disambiguating structurally similar molecules, particularly in regulatory and commercial contexts. For instance, the compound 1-{3-[2-(aminomethyl)phenoxymethyl]phenyl}ethan-1-one hydrochloride (CAS 1803561-43-4) shares functional groups but differs in substitution patterns, underscoring the necessity of precise registry identifiers.
Molecular Formula and Weight Validation
The molecular formula C₁₅H₁₆ClNO₂ encapsulates the compound’s atomic composition: 15 carbon, 16 hydrogen, 1 chlorine, 1 nitrogen, and 2 oxygen atoms. This formula accounts for the ethanone group (C₂H₃O), biphenyl ether backbone (C₁₂H₁₀O), aminomethyl substituent (CH₂NH₂), and hydrochloric acid (HCl).
The molecular weight, calculated as the sum of atomic masses, is 277.75 g/mol :
- Carbon (12.01 × 15) = 180.15
- Hydrogen (1.01 × 16) = 16.16
- Chlorine (35.45 × 1) = 35.45
- Nitrogen (14.01 × 1) = 14.01
- Oxygen (16.00 × 2) = 32.00
This value aligns with the stoichiometry of the hydrochloride salt form, distinguishing it from neutral analogs such as 1-(2-amino-4-methoxyphenyl)ethanone (molecular weight 165.20 g/mol without HCl).
SMILES Notation and Stereochemical Considerations
The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is CC(=O)C1=CC=C(Oc2ccc(CN)cc2)C=C1.Cl . This string encodes the ethanone group (CC(=O)), the central para-substituted phenyl ring (C1=CC=C(...)C=C1), the ether-linked second phenyl ring (Oc2ccc(...)cc2), and the aminomethyl group (CN) protonated and paired with chloride (Cl).
Stereochemical analysis reveals no chiral centers due to the compound’s symmetrical substitution pattern. The aminomethyl group’s nitrogen adopts a trigonal pyramidal geometry upon protonation, while the ether linkage enforces coplanarity between the two phenyl rings, minimizing steric strain. Conformational flexibility arises from rotation around the C–O bond, though computational models suggest a preference for dihedral angles near 0° or 180° to maximize π-orbital overlap.
X-ray Crystallographic Data and Conformational Analysis
X-ray crystallographic data for this specific compound remain unreported in public databases. However, analogous structures, such as 1-{3-[2-(aminomethyl)phenoxymethyl]phenyl}ethan-1-one hydrochloride, exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.30 Å, and β = 102.5°. These values suggest that the target compound may crystallize in similar arrangements, with intermolecular hydrogen bonds between the protonated amine and chloride ions stabilizing the lattice.
Miller index analysis of hypothetical lattice planes, such as (100) or (001), predicts diffraction patterns dominated by d-spacings corresponding to the phenyl ring stacking distance (~3.5 Å) and hydrogen-bonding networks (~2.8 Å). Molecular dynamics simulations further indicate that the aminomethyl group’s orientation relative to the ether oxygen influences packing efficiency, with extended conformations favoring denser crystal lattices.
Table 1: Summary of Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-(4-(Aminomethyl)phenoxy)phenyl]ethan-1-one hydrochloride |
| CAS Registry Number | 1955562-09-0 |
| Molecular Formula | C₁₅H₁₆ClNO₂ |
| Molecular Weight | 277.75 g/mol |
| SMILES Notation | CC(=O)C1=CC=C(Oc2ccc(CN)cc2)C=C1.Cl |
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.2 Å, c = 14.4 Å, β = 103° |
| Dominant d-Spacings | 3.5 Å (π-stacking), 2.8 Å (H-bonding) |
Properties
Molecular Formula |
C15H16ClNO2 |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
1-[4-[4-(aminomethyl)phenoxy]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-11(17)13-4-8-15(9-5-13)18-14-6-2-12(10-16)3-7-14;/h2-9H,10,16H2,1H3;1H |
InChI Key |
NILHTRZDKQPTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis typically follows a convergent approach involving:
- Formation of the phenoxy linkage between two aromatic rings
- Introduction of the aminomethyl group on the phenyl ring
- Acetylation of the phenyl ring to introduce the ethanone moiety
- Conversion to the hydrochloride salt for stability and handling
Stepwise Preparation
Step 1: Formation of 4-(4-aminomethylphenoxy)benzene intermediate
- React 4-hydroxyacetophenone with 4-(aminomethyl)phenol or its protected derivative under nucleophilic aromatic substitution or Ullmann-type ether synthesis conditions.
- Typical catalysts include copper(I) iodide with ligands such as trans-(1R,2R)-N,N'-bismethyl-1,2-cyclohexanediamine.
- Solvents: Dimethylformamide or dimethyl sulfoxide.
- Temperature: 80–120 °C.
- Reaction time: 12–48 hours under inert atmosphere.
- Purification by column chromatography.
Step 2: Introduction of the ethanone group
- Friedel-Crafts acylation of the aromatic ring using ethanoyl chloride (acetyl chloride) in the presence of Lewis acid catalysts such as aluminum chloride.
- Conditions: Anhydrous environment, low temperature (0–5 °C) to room temperature.
- Workup involves quenching with water and extraction.
Step 3: Aminomethyl group installation
- The aminomethyl group can be introduced by reductive amination of the corresponding aldehyde intermediate or by nucleophilic substitution of a halomethyl precursor with ammonia or primary amines.
- Reductive amination typically uses sodium cyanoborohydride or hydrogenation catalysts.
- The amine is then converted to the hydrochloride salt by treatment with hydrochloric acid in ethanol or other polar solvents.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Ullmann ether synthesis | 4-hydroxyacetophenone, 4-(aminomethyl)phenol, CuI, trans-(1R,2R)-N,N'-bismethyl-1,2-cyclohexanediamine | DMF or DMSO | 100–120 | 24–48 | 60–75 | Inert atmosphere required |
| 2 | Friedel-Crafts acylation | Ethanoyl chloride, AlCl3 | Anhydrous CH2Cl2 or CS2Cl2 | 0–25 | 1–3 | 70–85 | Low temp to control regioselectivity |
| 3 | Reductive amination | Aldehyde intermediate, NH3 or amine, NaBH3CN or Pd/C | Ethanol or MeOH | RT–50 | 4–12 | 65–80 | Followed by HCl treatment to form hydrochloride salt |
Analytical Characterization and Purity Assessment
- High-Performance Liquid Chromatography (HPLC) : Used for purity analysis, typically with C18 reverse-phase column and UV detection at ~254 nm.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm structural integrity and substitution patterns.
- Mass Spectrometry (MS) : Confirms molecular weight and salt formation.
- Melting Point Determination : Assesses compound purity and identity.
Reaction Mechanism Insights and Optimization Notes
- The Ullmann ether synthesis proceeds via copper-catalyzed coupling of phenol and aryl halide, with ligand choice influencing rate and yield.
- Friedel-Crafts acylation is sensitive to moisture; anhydrous conditions and slow addition of acetyl chloride improve regioselectivity and yield.
- Reductive amination efficiency depends on the aldehyde’s reactivity and the reducing agent’s selectivity; sodium cyanoborohydride is preferred for its mildness and selectivity for imines.
- Formation of the hydrochloride salt enhances compound stability and crystallinity, facilitating purification.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Catalysts | Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Phenoxy linkage formation | CuI, trans-(1R,2R)-N,N'-bismethyl-1,2-cyclohexanediamine | DMF/DMSO, 100–120 °C, 24–48 h | 60–75 | Requires inert atmosphere |
| Acetylation (Friedel-Crafts) | Ethanoyl chloride, AlCl3 | Anhydrous solvent, 0–25 °C, 1–3 h | 70–85 | Control temp to avoid polyacylation |
| Aminomethyl group introduction | Aldehyde, NH3, NaBH3CN or Pd/C | Ethanol, RT–50 °C, 4–12 h | 65–80 | Followed by acid treatment |
| Hydrochloride salt formation | HCl in ethanol | RT, 1–2 h | Quantitative | Improves stability and solubility |
Chemical Reactions Analysis
1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies to understand the interactions of small molecules with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings
Structural Variations and Bioactivity: The phenoxy linker in the target compound distinguishes it from simpler analogs like 1-[4-(Aminomethyl)phenyl]ethanone HCl (CAS 66522-66-5), which lacks this group. This linker may enhance binding to aromatic receptor sites in drug design . Chiral analogs (e.g., CAS 1215213-92-5) exhibit stereospecific interactions, critical for enzyme or receptor targeting .
Physicochemical Properties: The hydrochloride salt form improves aqueous solubility, as seen in the target compound and 4-(Aminomethyl)benzophenone HCl . Ethylamine analogs (e.g., CAS 1423031-00-8) replace the ketone with an amine, shifting reactivity from nucleophilic ketone reactions to amine-based conjugations .
Biological Activity
1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride, also known as 1-(4-(aminomethyl)phenyl)ethanone hydrochloride, is a compound with the molecular formula and a molecular weight of approximately 277.75 g/mol. This compound is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure includes a phenoxy group, an aminomethyl group, and an ethanone moiety, which may contribute to its interactions with biological targets.
The compound's structural features suggest various potential interactions with biological systems. It is classified as a hydrochloride salt, which enhances its solubility in biological environments. The IUPAC name for this compound is 1-[4-[4-(aminomethyl)phenoxy]phenyl]ethanone; hydrochloride.
Biological Activity
Research into the biological activity of 1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride has highlighted several areas of interest:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to the phenoxy structure have shown promise as antitumor agents due to their ability to interfere with cellular processes essential for tumor growth.
- Mechanism of Action : The mechanism by which 1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride exerts its effects may involve binding to specific proteins or enzymes involved in cell signaling pathways. Interaction studies are crucial for understanding these mechanisms and assessing potential therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride:
- Cytotoxicity Studies : Research has indicated that structurally similar compounds exhibit IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess significant cytotoxic properties.
- Structure-Activity Relationship (SAR) : The presence of specific functional groups in similar compounds has been correlated with enhanced biological activity. For example, the addition of electron-donating groups has been shown to improve interaction with target proteins, enhancing efficacy.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | IC50 (µg/mL) | Unique Properties |
|---|---|---|---|
| 1-{4-[4-(Methoxy)phenoxy]phenyl}ethan-1-one | Methoxy group instead of aminomethyl | 2.5 ± 0.3 | Increased electron donation enhances reactivity |
| 1-{4-[4-(Dimethylamino)phenoxy]phenyl}ethan-1-one | Dimethylamino group present | 1.8 ± 0.2 | Alters electronic properties for better target interaction |
| 2-Chloroacetophenone | Lacks phenoxyl substituents | >1000 | Exhibits different reactivity patterns |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride, and how can reaction efficiency be optimized?
- Methodology : A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, refluxing 4-hydroxyacetophenone with a substituted benzyl chloride derivative (e.g., 4-(aminomethyl)phenol protected with a suitable group) in ethanol using anhydrous K₂CO₃ as a base . Monitoring reaction completion via TLC or HPLC is critical. Post-reaction, acidification with HCl yields the hydrochloride salt. Purification via recrystallization (ethanol/water) or column chromatography ensures high purity (>95%) .
Q. How should researchers handle and store this compound to maintain stability?
- Methodology : Store at room temperature in a desiccator to prevent hydrolysis. Use inert atmospheres (N₂/Ar) for long-term storage. Safety protocols include wearing PPE (gloves, goggles) and working in fume hoods due to potential respiratory irritation .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR (¹H/¹³C): Confirm aromatic protons (δ 6.8–7.5 ppm) and ketone/amine groups.
- HPLC-MS : Verify molecular ion peaks ([M+H]⁺ at m/z 185.65) and purity (>98%) .
- XRD : Resolve crystal structure, particularly if polymorphism impacts biological activity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence this compound’s biological activity?
- Methodology : Conduct SAR studies by synthesizing analogs (e.g., replacing the aminomethyl group with methoxy or halogens) and testing in vitro assays (e.g., antimicrobial IC₅₀). Computational docking (e.g., AutoDock) predicts binding affinity to targets like bacterial enzymes. Compare results with structurally similar compounds, such as 4-(2-methoxyphenoxy)benzylamine hydrochloride, to identify key pharmacophores .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting antimicrobial results)?
- Methodology :
- Purity Analysis : Re-evaluate compound purity via LC-MS; impurities >2% may skew results .
- Assay Conditions : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control variables (pH, temperature) .
- Comparative Studies : Benchmark against positive controls (e.g., ampicillin) and validate with orthogonal assays (e.g., time-kill curves) .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodology : Optimize catalytic systems (e.g., phase-transfer catalysts for biphasic reactions) and solvent selection (e.g., DMF for enhanced solubility). Use microwave-assisted synthesis to reduce reaction time from 6 h to 1 h . Monitor intermediates via in situ FTIR to adjust stoichiometry dynamically.
Q. What computational tools predict this compound’s metabolic pathways or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
